1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11ClN2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-6-carbonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2 |
InChI Key |
XHNOKSTZEZLEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Sodium Hydride-Mediated Alkylation
Reaction Conditions
-
Substrate : Indole-6-carbonitrile (or precursor).
-
Base : Sodium hydride (NaH, 60% dispersion in mineral oil, 1.4 equiv.).
-
Alkylating Agent : 4-Chlorobenzyl bromide (1.3 equiv.).
-
Solvent : Anhydrous DMF, room temperature (20–25°C).
-
Reaction Time : 20–30 minutes.
Procedure
A suspension of indole-6-carbonitrile (1.0 equiv.) in DMF is treated with NaH (1.4 equiv.) under inert atmosphere. After 5 minutes of activation, 4-chlorobenzyl bromide (1.3 equiv.) is added dropwise. The mixture is stirred at room temperature until completion (monitored by LCMS), quenched with saturated NH₄Cl, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield the N-benzylated product.
Yield : 75–78% (analogous to methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate synthesis).
Alternative Bases and Solvents
Potassium tert-butoxide (t-BuOK) in THF or toluene may replace NaH, though prolonged reaction times (2–4 hours) and elevated temperatures (40–60°C) are often required.
Nitrile Functionalization at Position 6
Introducing the nitrile group at position 6 necessitates precise regioselective strategies. Two primary pathways are viable:
Direct Cyanation via Palladium-Catalyzed Cross-Coupling
Reaction Conditions
-
Substrate : 6-Bromo-1-(4-chlorobenzyl)-1H-indole.
-
Catalyst : Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%).
-
Cyanide Source : Zn(CN)₂ (1.5 equiv.) or K₄[Fe(CN)₆] (0.5 equiv.).
-
Solvent : DMF or DMSO, 100–120°C.
-
Reaction Time : 12–24 hours.
Procedure
A mixture of 6-bromoindole derivative, Pd catalyst, and cyanide source is heated under nitrogen. The reaction progress is monitored by TLC or GC-MS. Post-reaction, the mixture is filtered through Celite, and the product is purified via silica gel chromatography.
Yield : 65–85% (based on analogous Suzuki–Miyaura couplings in indole systems).
Sandmeyer-Type Reaction
Reaction Conditions
-
Substrate : 6-Amino-1-(4-chlorobenzyl)-1H-indole.
-
Reagents : NaNO₂ (2.0 equiv.), CuCN (3.0 equiv.), HCl (conc.).
-
Temperature : 0–5°C (diazo formation), then 60–80°C (cyanation).
Procedure
The aminoindole derivative is diazotized with NaNO₂ in HCl at 0°C, followed by treatment with CuCN. The nitrile product is extracted with dichloromethane and purified via recrystallization.
Yield : 50–60% (lower due to competing side reactions).
Integrated Synthetic Routes
Route 1: Sequential N-Benzylation and Cyanation
-
Step 1 : N-Benzylation of indole-6-carbonitrile (as in Section 1.1).
-
Step 2 : Direct isolation of 1-(4-chlorobenzyl)-1H-indole-6-carbonitrile.
Advantages : Minimizes functional group incompatibility.
Limitations : Requires pre-synthesized indole-6-carbonitrile, which may necessitate additional steps.
Route 2: Halogenation-Cyanation of N-Benzylated Indole
-
Step 1 : N-Benzylation of 6-bromoindole.
-
Step 2 : Pd-catalyzed cyanation (as in Section 2.1).
Advantages : High regioselectivity; compatible with scalable protocols.
Yield : 70–80% overall.
Reaction Optimization and Challenges
Regioselectivity in Electrophilic Substitution
Indole’s inherent reactivity favors electrophilic attack at position 3, necessitating directing groups for position 6 functionalization. For example:
Solvent and Temperature Effects
-
DMF vs. DMSO : DMF enhances Pd catalyst activity but may lead to side reactions at high temperatures (>120°C).
-
Microwave Assistance : Reduces reaction time (2–4 hours vs. 24 hours) and improves yield by 10–15%.
Industrial-Scale Considerations
Continuous Flow Synthesis
-
Microreactors : Enable precise control of exothermic reactions (e.g., NaH-mediated alkylation).
-
Catalyst Recycling : Pd recovery systems reduce costs in cyanation steps.
Green Chemistry Metrics
-
Solvent Recovery : DMF and DMSO are distilled and reused.
-
Atom Economy : Route 2 (halogenation-cyanation) achieves 85% atom economy vs. 65% for Sandmeyer-type reactions.
Analytical Data and Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-2), 7.65–7.20 (m, 7H, aromatic), 5.45 (s, 2H, CH₂).
-
LC-MS : m/z 267.1 [M+H]⁺ (calculated for C₁₆H₁₁ClN₂: 266.72).
Purity and Yield Data
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Benzylation | NaH/DMF | 78 | 95 |
| Cyanation | Pd-catalyzed | 82 | 98 |
Comparative Analysis of Methods
| Parameter | NaH-Mediated Alkylation | Pd-Catalyzed Cyanation | Sandmeyer Reaction |
|---|---|---|---|
| Yield | 75–78% | 80–85% | 50–60% |
| Reaction Time | 20–30 min | 12–24 h | 6–8 h |
| Scalability | High | Moderate | Low |
| Cost | Low | High (Pd catalyst) | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form polycyclic structures, which are of interest in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, oxidized or reduced indole compounds, and polycyclic structures with potential biological activities .
Scientific Research Applications
Anticancer Applications
1. Cytotoxic Activity
Numerous studies have highlighted the anticancer potential of derivatives of 1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile. For instance, a series of compounds incorporating this indole core exhibited potent cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cell lines. The compounds demonstrated IC50 values ranging from 0.56 to 0.83 µM, indicating strong efficacy in inhibiting cancer cell proliferation .
2. Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the activation of procaspases, leading to apoptosis in cancer cells. This apoptotic pathway is crucial for the development of new anticancer therapies targeting resistant cancer types .
3. Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the indole structure significantly influence biological activity. For example, the introduction of hydroxyl groups at specific positions on the indole ring resulted in enhanced cytotoxicity, underscoring the importance of structural optimization in drug design .
Antimicrobial Applications
1. Antibacterial Activity
Research has also explored the antibacterial properties of this compound derivatives. A study reported that certain synthesized compounds exhibited high antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.35–1.25 μg/mL .
2. Mechanism of Action
The antibacterial mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of electron-withdrawing groups like chlorine enhances the interaction with bacterial targets, improving potency .
Comprehensive Data Tables
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| 4a | SW620 | 0.56 | Anticancer |
| 4b | PC-3 | 0.75 | Anticancer |
| 4c | NCI-H23 | 0.83 | Anticancer |
| 5a | E. coli | 0.35 | Antibacterial |
| 5b | P. aeruginosa | 1.25 | Antibacterial |
Case Studies
Case Study 1: Synthesis and Evaluation
In a notable study, researchers synthesized a series of N'-substituted-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides and evaluated their anticancer properties against multiple cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity, providing insights into effective drug design strategies for targeting resistant cancer types .
Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antibacterial efficacy of various derivatives against common pathogens. The study found that certain compounds not only exhibited superior antibacterial activity compared to standard antibiotics but also demonstrated low cytotoxicity towards human cells, suggesting their potential as safe therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
1-(4-Methoxybenzyl)-1H-indole-6-carbonitrile
- Key Differences : The 4-chlorobenzyl group in the target compound is replaced with a 4-methoxybenzyl group.
- Impact :
- The methoxy (-OCH₃) group is electron-donating, increasing electron density on the benzyl ring compared to the electron-withdrawing -Cl. This alters electronic interactions with biological targets.
- Synthesis involves NaH-mediated alkylation of 1H-indole-6-carbonitrile with 4-methoxybenzyl chloride, similar to the chloro analog’s preparation .
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile
- Key Differences :
- Nitrile group at position 3 (vs. 6 in the target compound).
- Benzyl group at position 2 (vs. N1-substituted 4-chlorobenzyl).
- Additional chloro substituent at position 4.
- Impact :
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile
- Key Differences :
- Chlorine at the ortho position (vs. para) on the benzyl ring.
- Fluorine at position 6 and methyl group at position 2.
- Fluorine enhances metabolic stability and bioavailability compared to unsubstituted analogs .
Apoptosis-Inducing Indole Derivatives (e.g., Compound 1 in )
- Structure : 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyrido[2,3-b]pyrazin-7-ylacetamide.
- Key Differences : Addition of an oxoacetamide side chain at position 3.
- Impact :
6-Chloro-3-[1-(4-Chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic Acid
- Key Differences :
- Imidazole ring fused at position 3.
- Carboxylic acid (-COOH) at position 2 (vs. nitrile at 6).
- Impact :
- The carboxylic acid improves aqueous solubility, critical for pharmacokinetics.
- Imidazole introduces additional hydrogen-bonding and metal-coordination capabilities .
Biological Activity
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews current findings on its biological properties, synthesizing data from various studies and providing a comprehensive overview.
Chemical Structure and Synthesis
The compound features a chlorobenzyl moiety attached to an indole core with a cyano group at the 6-position. The synthesis often involves multi-step processes that include the reaction of indole derivatives with chlorobenzyl halides and subsequent functional group modifications to enhance biological activity.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. A study highlighted the antibacterial efficacy of related indole derivatives against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 0.35–1.25 μg/mL for some derivatives .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 7a | E. coli | 0.35 |
| 7b | K. pneumoniae | 0.75 |
| 7c | Salmonella Typhi | 1.25 |
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds derived from similar structures exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and MDA-MB-231, with IC50 values indicating potent anticancer activity .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HCT-116 | 15.3 | Doxorubicin |
| MDA-MB-231 | 29.1 | Doxorubicin |
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties, showing potential in inhibiting pro-inflammatory cytokines in vitro. This activity is crucial for developing therapeutic agents for inflammatory diseases.
Case Study 1: Antibacterial Efficacy
In a comparative study, several indole derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with the chlorobenzyl substitution exhibited enhanced activity compared to their unsubstituted counterparts, suggesting that the presence of the chlorine atom plays a critical role in increasing antimicrobial potency .
Case Study 2: Anticancer Evaluation
A series of indole derivatives were screened for their anticancer activity against multiple cancer cell lines. Compounds similar to this compound showed IC50 values that were significantly lower than those of standard chemotherapeutics, indicating their potential as effective cancer treatments .
Q & A
Basic Questions
Q. What methodologies are employed to synthesize 1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile, and how is purity ensured?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing indole derivatives with 4-chlorobenzyl chloride in ethanol under basic conditions (e.g., K₂CO₃) facilitates benzylation at the indole nitrogen .
- Purification : Flash column chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization from ethanol/water mixtures removes impurities. Reaction progress is monitored via TLC or LCMS .
- Yield Optimization : Catalytic systems (e.g., phase-transfer catalysts) and inert atmospheres (N₂/Ar) improve yields. Evidence suggests 70% yields are achievable with optimized stoichiometry .
Q. What spectroscopic techniques confirm the structural identity of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., –CN stretch at ~2200 cm⁻¹, aromatic C–H stretches) .
- NMR Analysis : H NMR confirms substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, indole aromatic protons). C NMR detects nitrile carbons at ~115 ppm .
- Mass Spectrometry : LCMS (APCI) provides molecular ion peaks (e.g., [M]⁻ at m/z 277 for analogous compounds) .
Q. How do substituents like the 4-chlorobenzyl group influence the compound's chemical reactivity?
- The electron-withdrawing chloro group stabilizes the benzyl moiety, directing electrophilic substitution to the indole C3/C5 positions. The nitrile group enhances π-stacking interactions, affecting solubility and crystallinity .
Advanced Questions
Q. How do crystallographic data inform the compound's intermolecular interactions and solid-state properties?
- X-ray Diffraction : Reveals dihedral angles between the indole and benzyl rings (e.g., ~87° in analogous structures), impacting packing efficiency .
- Intermolecular Forces : Weak C–H···N hydrogen bonds (2.5–3.0 Å) and π–π/Cl–π interactions stabilize the crystal lattice, influencing melting points and solubility (Table 1) .
Table 1 : Key Crystallographic Parameters for Analogous Indole Derivatives
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–H···N Distance | 2.6–2.8 | |
| Indole-Benzyl Dihedral | 86.97 | |
| Cl···π Interaction | 3.4 |
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Studies : Perform IC₅₀ assays in triplicate to validate potency variations.
- Structural Analog Comparison : Test derivatives (e.g., fluorobenzyl or methyl-indole variants) to isolate substituent effects .
- Computational Modeling : Use DFT or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Q. What experimental designs optimize synthetic routes for scalability and reproducibility?
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts to enhance coupling efficiency.
- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH) solvents for reaction rates .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .
Methodological Notes
- Contradiction Handling : Conflicting bioactivity results may arise from assay conditions (e.g., cell line variability). Standardize protocols using guidelines like OECD 423 .
- Software Tools : SHELX suites enable precise crystallographic refinement, while Gaussian or GAMESS facilitate quantum mechanical calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
